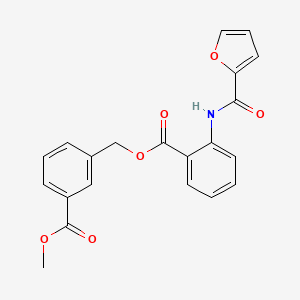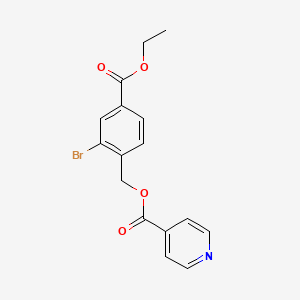![molecular formula C17H15BrO5 B3521529 Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate](/img/structure/B3521529.png)
Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate
Descripción general
Descripción
Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom, a methoxy group, and a benzoyloxymethyl group attached to a benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate typically involves the esterification of 3-bromo-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl ester is then subjected to a Friedel-Crafts acylation reaction with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, thiols).
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in protein active sites, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the benzoyloxymethyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the methoxy group and has a different substitution pattern.
Methyl 4-bromobenzoate: Similar structure but lacks both the methoxy and benzoyloxymethyl groups.
Uniqueness
Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate is unique due to the presence of both the methoxy and benzoyloxymethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in a specific manner .
Propiedades
IUPAC Name |
methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5/c1-21-15-6-4-3-5-13(15)17(20)23-10-12-8-7-11(9-14(12)18)16(19)22-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSFOXOHLEUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC2=C(C=C(C=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3521478.png)
![N-benzyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3521482.png)

![3-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-(2-methoxyphenyl)propanamide](/img/structure/B3521498.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B3521499.png)
![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3521516.png)
![ethyl 4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3521519.png)
![(5E)-1-(2-chlorophenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3521528.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B3521537.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3521545.png)
![N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide](/img/structure/B3521553.png)
